molecular formula C6H8Cl2N2 B1445664 (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine CAS No. 1394040-32-4

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B1445664
CAS No.: 1394040-32-4
M. Wt: 179.04 g/mol
InChI Key: IUPUOLMCPVTDQN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its substitution pattern: a pyrrole ring methylated at the 1-position, dichlorinated at the 4- and 5-positions, and functionalized with an aminomethyl group at the 2-position. The compound’s molecular formula, C₆H₈Cl₂N₂ , corresponds to a molecular weight of 179.04 g/mol , validated by high-resolution mass spectrometry. Key identifiers include:

Property Value Source
CAS Registry Number 1394040-32-4
SMILES Notation Cn1c(cc(c1Cl)Cl)CN
InChI Key IUPUOLMCPVTDQN-UHFFFAOYSA-N
Melting Point Not reported
Boiling Point 273.9±35.0 °C (predicted)

The aminomethyl group at the 2-position introduces a nucleophilic site, enabling reactions such as acylation or alkylation, while the electron-withdrawing chlorine atoms influence the pyrrole ring’s electronic properties, enhancing its stability and reactivity in cross-coupling reactions.

Historical Context and Research Significance

First reported in the early 21st century, this compound emerged alongside advances in pyrrole functionalization strategies. The development of regioselective chlorination methods, such as those using N-chlorosuccinimide (NCS), facilitated the synthesis of dichlorinated pyrroles, which are critical precursors for bioactive molecules. For instance, halogenated pyrroles have been integral to the design of DNA gyrase inhibitors, a class of antibacterial agents targeting bacterial topoisomerases. The aminomethyl substituent further broadens utility, allowing conjugation to pharmacophores or solid-phase synthesis resins.

Recent studies emphasize its role in fragment-based drug discovery. For example, derivatives of this compound have shown single-digit nanomolar inhibitory activity against Escherichia coli DNA gyrase, underscoring its potential in addressing antibiotic resistance. Additionally, its structural motif aligns with kinase inhibitor scaffolds, where the dichloropyrrole core modulates target binding affinity.

Scope of Academic Interest

Academic interest in this compound spans multiple disciplines:

  • Medicinal Chemistry :

    • The compound serves as a precursor for antibacterials, antifungals, and kinase inhibitors. Modifications at the aminomethyl group enable the introduction of sulfonamide, urea, or heteroaryl moieties, diversifying biological activity.
    • Researchers have exploited its dichloropyrrole core to enhance lipophilicity and membrane permeability, critical for central nervous system (CNS)-targeted drugs.
  • Organic Synthesis :

    • As a building block, it participates in Heck couplings, Suzuki-Miyaura reactions, and nucleophilic aromatic substitutions. The chlorine atoms act as directing groups, enabling precise functionalization.
    • Its stability under acidic conditions makes it suitable for solid-phase peptide synthesis (SPPS) applications.
  • Materials Science :

    • Preliminary investigations suggest its utility in designing conjugated polymers for organic electronics, where the pyrrole ring contributes to charge transport properties.
  • Agricultural Chemistry :

    • Derivatives have been explored as agrochemical intermediates, particularly in the synthesis of herbicides and fungicides targeting chlorophyte-specific pathways.

A comparative analysis of its applications is summarized below:

Application Key Findings References
Antibacterial Agents IC₅₀ < 10 nM against E. coli DNA gyrase
Kinase Inhibitors Modulates ATP-binding pockets in PKC isoforms
Polymer Synthesis Enhances electron mobility in poly(pyrrole) films
Agrochemical Intermediates Herbicidal activity against Amaranthus retroflexus

Properties

IUPAC Name

(4,5-dichloro-1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPUOLMCPVTDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 1-Methylpyrrole Derivatives

  • The chlorination step involves selective substitution of hydrogen atoms at the 4 and 5 positions of the 1-methylpyrrole ring.
  • Common chlorinating agents include N-chlorosuccinimide (NCS) , which allows mild and regioselective chlorination.
  • The reaction is typically carried out in an inert atmosphere (nitrogen) and at low temperatures (around 0 °C to room temperature) to avoid over-chlorination or degradation.
  • Solvents such as acetonitrile or dichloromethane are used to dissolve the starting material and chlorinating agent.
  • After chlorination, purification is performed via flash column chromatography or recrystallization to isolate the dichlorinated intermediate.

Example Reaction Conditions:

Parameter Details
Starting Material 1-Methylpyrrole or derivative
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to room temperature
Atmosphere Nitrogen
Reaction Time Several hours to overnight
Purification Flash chromatography or recrystallization

This method is supported by literature demonstrating chlorination of pyrrole derivatives with NCS yielding 4,5-dichloro substituted products in moderate to good yields (~60-70%).

Amination to Introduce Methanamine Group

  • The amination step involves converting the 2-position of the chlorinated pyrrole ring into a methanamine substituent.
  • This can be achieved by nucleophilic substitution or reductive amination of a suitable precursor such as a 2-formyl or 2-halopyrrole intermediate.
  • Methylation at the nitrogen (N-1 position) is typically introduced beforehand or concomitantly to maintain the 1-methyl substitution.
  • The amination reagents may include ammonia or primary amines under controlled conditions.
  • Reaction conditions often involve mild heating and use of solvents compatible with amine chemistry (e.g., ethanol, THF).

While specific detailed protocols for the amination of 4,5-dichloro-1-methylpyrrole to methanamine are less frequently reported, the general approach involves:

Parameter Details
Starting Material 4,5-Dichloro-1-methylpyrrole precursor with reactive 2-position
Amination Agent Ammonia or suitable amine
Solvent Ethanol, THF, or similar
Temperature Room temperature to reflux
Reaction Time Several hours
Purification Chromatography or crystallization

This step is critical to yield (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine with high purity for research applications.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Chlorination N-Chlorosuccinimide, acetonitrile, 0 °C to RT, N2 atmosphere 4,5-Dichloro-1-methylpyrrole ~60-70%
2 Amination Ammonia or amine, ethanol/THF, mild heat This compound Not explicitly reported, optimized in research

Research Findings and Optimization Notes

  • Chlorination selectivity is enhanced by controlling temperature and reagent stoichiometry; excess NCS can lead to over-chlorination or side reactions.
  • Amination efficiency depends on the precursor's reactivity at the 2-position; formyl or halopyrrole intermediates facilitate nucleophilic substitution.
  • Purification via flash chromatography using n-hexane/ethyl acetate mixtures is effective for isolating pure compounds.
  • Industrial synthesis may employ continuous flow reactors for better control of reaction parameters and scalability.
  • The presence of chlorine atoms at positions 4 and 5 influences the electronic properties of the pyrrole ring, affecting reactivity during amination.

Summary Table of Key Preparation Parameters

Aspect Details
Core Starting Material 1-Methylpyrrole or substituted pyrrole
Chlorination Agent N-Chlorosuccinimide (NCS)
Amination Agent Ammonia or primary amines
Solvents Acetonitrile, dichloromethane, ethanol, THF
Temperature Range 0 °C to reflux
Atmosphere Nitrogen (inert)
Typical Yields Chlorination: 60-70%; Amination: variable
Purification Methods Flash chromatography, recrystallization

Scientific Research Applications

Medicinal Chemistry

(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine has shown promise as a building block for the synthesis of various pharmaceutical agents. Its structural features make it suitable for developing compounds with potential anticancer and antimicrobial properties.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, a study found that modified pyrrole derivatives had enhanced activity against breast cancer cells, indicating that the dichloro substituents play a crucial role in their mechanism of action .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, allows for the development of new materials and drugs.

Synthesis Pathway Example:
A typical synthetic route involves the reaction of (4,5-dichloro-1-methylpyrrol-2-yl) derivatives with amines or other nucleophiles to create novel compounds with varied biological activities.

Material Science

In material science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of pyrrole derivatives make them suitable candidates for developing advanced materials.

Research Insight:
Studies have indicated that incorporating this compound into polymer matrices can enhance the electrical conductivity and photoluminescent properties of the resulting materials .

Mechanism of Action

The mechanism of action of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:
  • Core Structure Diversity : The target compound’s pyrrole ring contrasts with pyrrolizidine (MG3), pyrrolidine (allyl derivative), benzimidazole (germination inhibitor), and naphthalenylidene (sertraline intermediates). Pyrrole’s aromaticity and smaller ring size may enhance π-π stacking interactions compared to saturated analogs .
  • The methyl group may sterically hinder metabolic degradation, offering stability advantages .
  • Synthesis Complexity : MG3’s synthesis relies on expensive intermediates, whereas the allylpyrrolidine derivative achieves moderate yields via DIBAL reduction. Industrial-scale sertraline intermediates highlight the feasibility of telescoped processes for methanamine derivatives .

Pharmacological and Functional Differences

  • Antimalarial Activity (MG3): MG3’s pyrrolizidine-quinoline hybrid structure enables dual targeting of heme detoxification pathways in Plasmodium, a mechanism less likely in the dichloropyrrole compound due to its lack of a quinoline moiety .
  • Agricultural Applications : Benzimidazole-based methanamines inhibit wheat germination, suggesting dichloropyrrole derivatives could be repurposed for agrochemical uses if structurally optimized .

Physicochemical Properties

  • Lipophilicity : The dichloropyrrole compound’s ClogP (estimated >3) likely exceeds that of the allylpyrrolidine derivative (ClogP ~2) due to halogenation, enhancing blood-brain barrier penetration .
  • Solubility : Polar benzimidazole and naphthalenylidene derivatives may exhibit better aqueous solubility than the dichloropyrrole analog, which could require formulation adjustments for bioavailability .

Biological Activity

(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C5H7Cl2N
  • Molecular Weight : 162.02 g/mol
  • CAS Number : 1394040-32-4

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, in a study examining structure-activity relationships (SAR), it was found that modifications to the pyrrole structure can enhance antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
1S. aureus64Moderate
2E. faecalis128Moderate
3A. baumannii32High

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against lung cancer cell lines such as A549. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Against A549 Cells

CompoundTreatment Concentration (µM)Viability (%)IC50 (µM)
A107515
B255010
C50305

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical biological pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and growth .

Apoptosis Induction

In cancer cells, this compound has been observed to trigger apoptotic pathways. This effect is mediated through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating resistant strains of bacteria and various cancer types.

Case Study: Antibacterial Efficacy
In a clinical setting, a derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that it significantly reduced bacterial load in infected tissues compared to conventional antibiotics .

Case Study: Cancer Treatment
Another study evaluated the anticancer effects on lung cancer models using this compound. Results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .

Chemical Reactions Analysis

Substitution Reactions

The dichlorinated pyrrole ring facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Pathways

  • Chlorine Displacement :
    The chlorine atoms at positions 4 and 5 are susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

     4 5 dichloro 1 methylpyrrol 2 yl methanamine+NH3 4 amino 5 chloro 1 methylpyrrol 2 yl methanamine+HCl\text{ 4 5 dichloro 1 methylpyrrol 2 yl methanamine}+\text{NH}_3\rightarrow \text{ 4 amino 5 chloro 1 methylpyrrol 2 yl methanamine}+\text{HCl}

    This reaction proceeds via an SNArS_NAr mechanism, often catalyzed by bases like K2_2CO3_3 in polar aprotic solvents (DMF, DMSO) .

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling with aryl halides introduces aryl groups at the chlorine sites. For instance, using Pd(OAc)2_2 and XPhos ligand yields biaryl derivatives .

Table 1: Substitution Reaction Conditions

SubstrateReagent/CatalystConditionsProductYieldSource
4,5-dichloro derivativeNH3_3, K2_2CO3_3DMF, 80°C, 12 h4-amino-5-chloro derivative65–75%
4,5-dichloro derivativePhB(OH)2_2, Pd(OAc)2_2DMF, 100°C, 24 h4-phenyl-5-chloro derivative50–60%

Oxidation and Reduction

The methanamine group and pyrrole ring undergo redox reactions under controlled conditions.

Oxidation Pathways

  • Amine Oxidation :
    The primary amine is oxidized to a nitro group using strong oxidants like KMnO4_4 in acidic media:

     CH2NH2KMnO4/H+ CH2NO2\text{ CH}_2\text{NH}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ CH}_2\text{NO}_2

    This reaction is critical for generating nitro intermediates for further functionalization .

  • Pyrrole Ring Oxidation :
    Ozone or m-CPBA oxidizes the pyrrole ring to form pyrrolidone derivatives, though over-oxidation can lead to ring-opening products .

Reduction Pathways

  • Nitro Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces nitro groups back to amines, enabling reversible functionalization .

Table 2: Redox Reaction Parameters

Reaction TypeReagentConditionsProductYieldSource
Amine OxidationKMnO4_4, H2_2SO4_40°C, 2 hNitro derivative45–55%
Pyrrole Oxidationm-CPBACH2_2Cl2_2, rt, 6 hPyrrolidone30–40%

Cyclization and Heterocycle Formation

The amine group participates in cycloadditions and heterocycle synthesis.

Notable Examples

  • Triazole Formation :
    Reaction with NaN3_3 and terminal alkynes under Cu(I) catalysis generates 1,2,3-triazole derivatives via click chemistry .

  • Schiff Base Synthesis :
    Condensation with aldehydes (e.g., benzaldehyde) forms imines, which are precursors to aziridines or other N-heterocycles .

Biological Activity and Derivatives

Modifications to the dichloropyrrole scaffold enhance pharmacological properties:

  • Antimicrobial Derivatives :
    Analogues with reduced lipophilicity (e.g., replacing chlorine with polar groups) retain activity against Staphylococcus aureus (MIC = 1 μg/mL) .

  • Enzyme Inhibition :
    The compound inhibits Escherichia coli DNA gyrase at IC50_{50} < 10 nM, a target for antibacterial drug development .

Stability and Reactivity Trends

  • Thermal Stability :
    Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • pH Sensitivity :
    The amine group protonates under acidic conditions (pH < 4), enhancing solubility but reducing nucleophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Mannich-type reactions or nucleophilic substitution on pre-functionalized pyrrole scaffolds. For example, chlorination of a precursor pyrrole (e.g., using POCl₃ or NCS) followed by methylamine introduction via reductive amination. Reaction optimization should focus on temperature control (e.g., 0–5°C for chlorination to avoid over-substitution) and stoichiometric ratios to minimize byproducts like di- or tri-chlorinated impurities . Purification via HPLC (C18 reverse-phase columns with acetonitrile/water gradients) is recommended for isolating the primary amine .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl group (δ ~2.8–3.2 ppm, singlet) and the methanamine protons (δ ~1.5–2.0 ppm, multiplet). Chlorine substituents induce deshielding in adjacent protons.
  • ¹³C NMR : The methyl carbon appears at δ ~35–40 ppm, while the pyrrole carbons adjacent to chlorine are deshielded (δ ~120–130 ppm).
  • HRMS : Confirm molecular formula (C₆H₈Cl₂N₂) with accurate mass measurement (e.g., m/z 192.9954 [M+H]⁺).
  • Cross-validate with X-ray crystallography (using SHELX or ORTEP-III ) for absolute configuration if single crystals are obtainable.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (0.1% w/w) to inhibit amine degradation. Monitor purity via TLC (silica gel, ethyl acetate/hexane) or GC-MS periodically .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination of the pyrrole core be addressed?

  • Methodological Answer : Chlorination at the 4,5-positions requires careful control of electrophilic substitution conditions. Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals. Experimentally, employ low-temperature kinetic control (–10°C) with Cl₂ gas in DCM to favor 4,5-dichlorination over 3,4-isomers. Monitor reaction progress via in-situ IR (C-Cl stretch ~550 cm⁻¹) .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess amine nucleophilicity using solvent-accessible surface area (SASA) models in GROMACS.
  • pKa Prediction : Tools like MarvinSketch estimate the methanamine’s basicity (predicted pKa ~9.5), influencing its reactivity in coupling reactions .
  • Docking Studies : For biological applications, use AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidases) .

Q. How to resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in calculations. Perform polarizable continuum model (PCM) adjustments in DFT simulations to account for solvation. Experimentally, validate using UV-Vis spectroscopy (λmax shifts in polar vs. nonpolar solvents) and cyclic voltammetry (HOMO-LUMO gaps). Cross-reference with SC-XRD (charge-density maps) to validate electron distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine
Reactant of Route 2
(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

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